Superior Glucocorticoid Receptor Binding Affinity and Functional Potency Relative to Progesterone and Norethisterone Acetate
MPA exhibits significantly higher binding affinity for the human glucocorticoid receptor (GR) than either progesterone or the widely used synthetic progestin norethisterone acetate (NET-A). In competitive binding assays using [³H]dexamethasone, MPA demonstrated a Ki of 10.8 nM, compared to 215 nM for progesterone and 270 nM for NET-A, indicating approximately 20-fold and 25-fold greater affinity, respectively [1]. This binding translates into substantially greater functional agonist potency; MPA achieves a GR transactivation EC₅₀ of 7.2 nM, whereas NET-A exceeds 1000 nM and progesterone requires 280 nM [1]. For GR-mediated transrepression, MPA is also more potent, with an EC₅₀ of 2.7 nM compared to >100 nM for NET-A and 26 nM for progesterone [1].
| Evidence Dimension | Glucocorticoid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10.8 nM |
| Comparator Or Baseline | Progesterone: Ki = 215 nM; Norethisterone acetate (NET-A): Ki = 270 nM |
| Quantified Difference | MPA affinity is ~20x greater than progesterone and ~25x greater than NET-A |
| Conditions | Human glucocorticoid receptor (hGR) competitive binding assay; [³H]dexamethasone (Kd = 4.2 nM) used as radioligand |
Why This Matters
This quantifiable GR engagement dictates that MPA cannot be substituted with progesterone or NET-A in studies modeling glucocorticoid-mediated gene expression, inflammatory signaling, or in therapeutic contexts where GR-mediated effects (e.g., adrenal suppression or metabolic modulation) are a primary endpoint or concern.
- [1] Koubovec D, Ronacher K, Stubsrud E, Louw A, Hapgood JP. Synthetic progestins used in HRT have different glucocorticoid agonist properties. Mol Cell Endocrinol. 2005;242(1-2):23-32. View Source
